4-Fold Higher Affinity for Brain Cathepsin H vs. BANA
In a direct head-to-head kinetic study using purified cow brain cathepsin H (1800-fold purification, 26% activity yield), Bz-Leu-NNap exhibited a Km of 0.167 mM, compared to 0.667 mM for BANA (Bz-Arg-β-naphthylamide), representing a 4.0-fold lower Km and thus significantly higher apparent binding affinity [1]. This Km advantage was part of a broader substrate ranking where Bz-Leu-NNap (Km = 0.167 mM) also outperformed Arg-2-NNap (0.169 mM), Arg-NNapOMe (0.288 mM), Thr-2-NNap (0.428 mM), His-2-NNap (0.500 mM), and BANA (0.667 mM) [1].
| Evidence Dimension | Michaelis constant (Km) for hydrolysis by purified bovine brain cathepsin H |
|---|---|
| Target Compound Data | Km = 0.167 mM (Leu-2-NNap / Bz-Leu-NNap) |
| Comparator Or Baseline | Km = 0.667 mM (BANA / Bz-Arg-β-naphthylamide) |
| Quantified Difference | 4.0-fold lower Km (higher affinity) for target compound vs. BANA |
| Conditions | Cow brain cathepsin H, 1800-fold purified, ~26% yield; pH optima 6.8 (Leu-2-NNap) vs. 6.5 (BANA); temperature optima ~50°C vs. ~45°C; activation energy ~11.0 vs. ~13.7 kcal/mol |
Why This Matters
For researchers procuring a substrate to assay or characterize cathepsin H activity, the 4-fold higher affinity of Bz-Leu-NNap over the commonly used BANA substrate directly translates to greater assay sensitivity at low enzyme concentrations, reducing enzyme consumption and detection limits.
- [1] Raghav N, Kamboj RC, Parnami S, Singh H. Physico-chemical properties of brain cathepsin H. Indian J Biochem Biophys. 1995;32(5):279-285. PMID: 8713750. View Source
